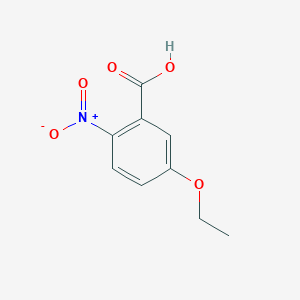

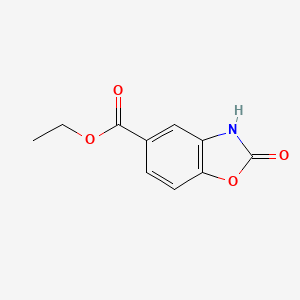

5-Ethoxy-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . The same approach can be used to synthesize 4-nitrobenzoic acid .Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-nitrobenzoic acid is C8H7NO5 . Its average mass is 197.145 Da and its monoisotopic mass is 197.032425 Da .Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including reduction to amines . 5-Methoxy-2-nitrobenzoic acid may be used in the synthesis of various N-phenylethyl-2-nitrobenzamides .Physical And Chemical Properties Analysis

5-Methoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 399.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.4±0.3 cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis

Compounds structurally similar to 5-Ethoxy-2-nitrobenzoic acid have been utilized as key intermediates in the synthesis of complex molecules. For example, research has demonstrated the synthesis of guanine-mimetic libraries using related nitrobenzoic acids as starting materials, highlighting their role in the development of pharmaceuticals and biochemical probes (Miller & Mitchison, 2004). Moreover, nitrobenzoic acids have been employed in the synthesis of various heterocyclic scaffolds, indicating their versatility in generating biologically active compounds (Křupková et al., 2013).

Crystallography and Molecular Interactions

The crystal structures of compounds derived from or related to nitrobenzoic acids provide insights into molecular interactions and supramolecular assembly. Studies have explored how substituents affect crystal diversity, revealing the influence of hydrogen bonding, π-π stacking, and other non-covalent interactions on the packing and stability of crystal structures (Jacob et al., 2011). Such research underscores the importance of nitrobenzoic acids in understanding the principles of crystal engineering and design.

Analytical and Physico-Chemical Studies

Nitrobenzoic acids have been subjects of analytical studies aimed at understanding their physico-chemical properties. Investigations into solute transfer processes involving nitrobenzoic acids have helped develop predictive models for solubility and activity coefficients, facilitating the design of new solvents and improving our understanding of solute-solvent interactions (Dai et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that nitrobenzoic acid derivatives can interact with various biological targets, depending on their specific structure .

Mode of Action

Nitrobenzoic acids are known to undergo various chemical reactions, including reduction and coupling reactions . The ethoxy group might influence the reactivity of the compound, potentially altering its interaction with biological targets .

Biochemical Pathways

Nitrobenzoic acids can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The presence of the nitro group and the ethoxy group could influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

As a derivative of nitrobenzoic acid, it might share some of the biological activities associated with this class of compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethoxy-2-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .

Propiedades

IUPAC Name |

5-ethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMWCLBSFKXENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

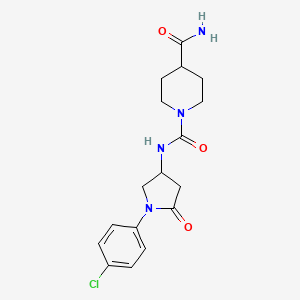

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)